molecular formula C14H12F3N3O3 B2395547 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1251558-72-1

2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2395547
CAS RN: 1251558-72-1
M. Wt: 327.263
InChI Key: HXQJSBNOTLSVKJ-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) bonded to nitrogen (N). Acetamides are a class of organic compounds that have wide applications in pharmaceuticals due to their bioactivity .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a trifluoromethoxy phenyl group, which is a common motif in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .


Chemical Reactions Analysis

As an acetamide derivative, this compound could undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions or be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many acetamide derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its structure for better activity or selectivity, and investigating its pharmacokinetic properties .

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-9-6-7-18-13(19-9)22-8-12(21)20-10-2-4-11(5-3-10)23-14(15,16)17/h2-7H,8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQJSBNOTLSVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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